4-クロロ-5H-1,2,3-ジチアゾール-5-イリデンアミノ)ベンゼンカルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

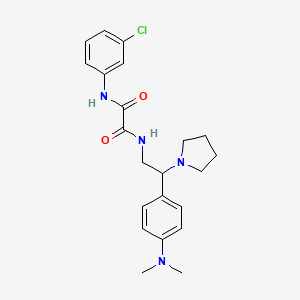

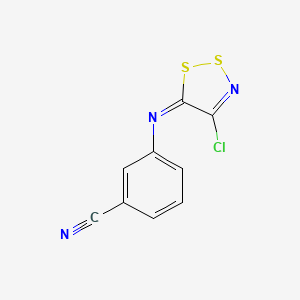

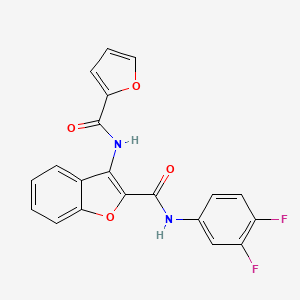

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile, also known as 4-chloro-5H-1,2,3-dithiazol-5-yliden-3-aminobenzene carbonitrile or 4-chloro-5H-1,2,3-dithiazol-5-yliden-3-aminobenzene carbonitrile, is an important organic compound that has been studied extensively in recent years. This compound is a heterocyclic compound, meaning it contains atoms of different elements in a closed ring structure. It is a white, crystalline solid with a melting point of around 130°C.

科学的研究の応用

抗腫瘍活性

この化合物の1,2,3-ジチアゾール環は、抗腫瘍効果と関連付けられています。 研究によると、特定のN-(4-クロロ-5H-1,2,3-ジチアゾール-5-イリデン)アニリンは腫瘍の増殖を抑制することが示されています 。正確なメカニズムは現在も研究中ですが、セリンプロテアーゼに関連する酵素との相互作用が関与している可能性があります。

抗菌特性

研究者らは、この化合物の抗菌の可能性を探求してきました。細菌病原体に対するその活性は、感染症の治療における有用性を示唆しています。 さらなる研究では、関与する特定の標的とメカニズムを解明する必要があります .

抗真菌効果

この化合物は抗真菌作用を示しており、新規抗真菌剤の開発候補となっています。 その作用機序と既存の抗真菌薬との潜在的な相乗効果を調べることで、治療上のブレークスルーにつながる可能性があります .

除草剤としての用途

この化合物を除草剤として使用することに関心が寄せられています。植物の生育と雑草防除に対するその影響は、さらなる調査が必要です。 研究者らは、その選択性、毒性、および環境への影響を理解することを目指しています .

ヘテロ環の前駆体

N-アリールジチアゾリミンは、この化合物を含め、他のヘテロ環状化合物を合成するための貴重な前駆体として役立ちます。たとえば:

- N-アリールジチアゾリミンの熱分解により、ベンゾチアゾール、ベンゾイミダゾール、チアゾロピリジン、ベンゾオキサジンを得ることができます .

- シアノチオホルムアニリドやN-アリールシアノホルムイミドイルクロリドなどの非環状官能基への変換は、多様な合成経路を提供します .

チアゾール含有イソチアゾール

特定の位置に塩素置換基を導入することにより、研究者らはヘテロアジン融合チアゾール-2-カルボニトリルの生成につながる環変換を実現しました。 これらの誘導体は、興味深い特性を示し、創薬や材料科学に応用される可能性があります .

作用機序

Target of Action

The primary targets of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile interacts with its targets by acting as an inhibitor . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of serine proteases by 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific serine protease that is inhibited .

Result of Action

The molecular and cellular effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile’s action depend on the specific serine protease that is inhibited. In general, inhibition of serine proteases can lead to a decrease in the processes that these enzymes are involved in .

生化学分析

Biochemical Properties

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes structurally related to serine proteases . The dithiazole ring in this compound is responsible for its inhibitory activity, which can affect the function of enzymes involved in various metabolic pathways. This compound interacts with enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile has been shown to interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of key signaling molecules, leading to altered cellular responses. Furthermore, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes. These changes in gene expression can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .

Molecular Mechanism

The molecular mechanism of action of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins . By binding to the active sites of enzymes, it inhibits their catalytic activity, leading to a decrease in the production of specific metabolites. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can modulate gene expression by interacting with transcription factors or directly binding to DNA . These interactions can result in changes in the expression of genes involved in various cellular processes, ultimately affecting cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on cellular function can persist, with some changes in cellular processes being observed even after the compound has degraded . These long-term effects may be due to lasting alterations in gene expression or protein function induced by the compound.

Dosage Effects in Animal Models

The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile vary with different dosages in animal models . At low doses, this compound can exert beneficial effects by inhibiting specific enzymes or modulating cellular processes without causing significant toxicity. At higher doses, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and altered physiological functions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, by inhibiting serine proteases, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect protein degradation and turnover, impacting overall cellular metabolism . Additionally, this compound may interact with cofactors such as ATP or NADH, further influencing metabolic pathways and energy production.

Transport and Distribution

The transport and distribution of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Once inside the cell, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can bind to proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile may accumulate in the cytoplasm, where it can interact with enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOMGEKLHRCUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)